molecular formula C19H15ClF2N2O B12170592 C19H15ClF2N2O

C19H15ClF2N2O

Cat. No.: B12170592
M. Wt: 360.8 g/mol
InChI Key: IBARJPBOCGKLLO-UHFFFAOYSA-N
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Description

. This compound is a member of the urea class of organic compounds, which are characterized by the presence of a carbonyl group attached to two nitrogen atoms. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-4,5-difluorophenyl)-3-(1-naphthalen-1-ylethyl)urea typically involves the reaction of 2-chloro-4,5-difluoroaniline with 1-naphthyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-4,5-difluorophenyl)-3-(1-naphthalen-1-ylethyl)urea: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include substituted derivatives with different functional groups replacing chlorine or fluorine.

    Oxidation: Oxidized products such as nitro compounds or oxides.

    Reduction: Reduced products like amines.

Scientific Research Applications

1-(2-chloro-4,5-difluorophenyl)-3-(1-naphthalen-1-ylethyl)urea: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-chloro-4,5-difluorophenyl)-3-(1-naphthalen-1-ylethyl)urea involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes related to cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chloro-4-fluorophenyl)-3-(1-naphthalen-1-ylethyl)urea
  • 1-(2-chloro-5-fluorophenyl)-3-(1-naphthalen-1-ylethyl)urea
  • 1-(2-chloro-4,5-difluorophenyl)-3-(1-phenylethyl)urea

Uniqueness

1-(2-chloro-4,5-difluorophenyl)-3-(1-naphthalen-1-ylethyl)urea: is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which imparts distinct chemical properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C19H15ClF2N2O

Molecular Weight

360.8 g/mol

IUPAC Name

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2,6-difluorobenzamide

InChI

InChI=1S/C19H15ClF2N2O/c20-12-6-1-4-10-11-5-2-9-15(18(11)24-17(10)12)23-19(25)16-13(21)7-3-8-14(16)22/h1,3-4,6-8,15,24H,2,5,9H2,(H,23,25)

InChI Key

IBARJPBOCGKLLO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)C4=C(C=CC=C4F)F

Origin of Product

United States

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